molecular formula C7H6O4 B181095 3,4-Dihydroxybenzoic acid CAS No. 99-50-3

3,4-Dihydroxybenzoic acid

Cat. No. B181095
CAS RN: 99-50-3
M. Wt: 154.12 g/mol
InChI Key: YQUVCSBJEUQKSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydroxybenzoic acid, also known as Protocatechuic acid, is a dihydroxybenzoic acid where the hydroxy groups are located at positions 3 and 4 . It is a phenolic acid present in plants as a secondary metabolite and is also produced in the human organism as a metabolite from the degradation of polyphenols by the intestinal microbiota . It is a white or yellow-white powder and has a role as a human xenobiotic metabolite, a plant metabolite, an antineoplastic agent, an EC 1.1.1.25 (shikimate dehydrogenase) inhibitor, and an EC 1.14.11.2 (procollagen- proline dioxygenase) inhibitor .


Synthesis Analysis

The microbial production of 3,4-Dihydroxybenzoic acid using dehydroshikimate dehydratase (DSD) has been demonstrated . Catabolic DSDs from Corynebacterium glutamicum (QsuB) and Neurospora crassa (Qa-4) had higher K m (1 and 0.6 mM, respectively) and k cat (61 and 220 s −1, respectively) than biosynthetic AsbF from Bacillus thuringiensis (K m 0.04 mM, k cat 1 s −1 ) .


Molecular Structure Analysis

The molecular formula of 3,4-Dihydroxybenzoic acid is C7H6O4 . The molecular weight is 154.12 g/mol . The IUPAC name is 3,4-dihydroxybenzoic acid . The InChI is 1S/C7H6O4/c8-5-2-1-4 (7 (10)11)3-6 (5)9/h1-3,8-9H, (H,10,11) .


Chemical Reactions Analysis

3,4-Dihydroxybenzoic acid is a catabolite of epinephrine . It is a phenolic compound and an important constituent of lignin present in wine, green and black tea, and herbal medicines .


Physical And Chemical Properties Analysis

3,4-Dihydroxybenzoic acid is slightly soluble in water . It is stable but can be easily oxidized . The melting point is 197-200 °C (dec.) (lit.) .

Scientific Research Applications

Plant Growth and Development

  • Regulation in Plant Tissue Cultures : 3,4-Dihydroxybenzoic acid influences tobacco cell and tissue cultures, exhibiting auxin-like activity by stimulating cell dedifferentiation, callus induction, and rooting of leaf tissues at low concentrations. However, high concentrations inhibit leaf tissue proliferation, callus growth, shoot regeneration, and root growth in micropropagated plants (Mucciarelli, Gallino, Maffei, & Scannerini, 2000).
  • Root Formation Regulator : In Protea cynaroides, 3,4-Dihydroxybenzoic acid significantly increases root mass at certain concentrations and is an important compound in regulating root formation (Wu, Toit, Reinhardt, Rimando, Kooy, & Meyer, 2007).

Environmental and Industrial Applications

  • Wastewater Treatment : 3,4-Dihydroxybenzoic acid serves as an intermediate chemical reactant in industrial processes. Its degradation via electrochemical oxidation is a potential alternative for wastewater treatment (de Lima Leite, Cognet, Wilhelm, & Delmas, 2003).
  • Oxidation in Water Treatment : The compound is subject to oxidation by hydrogen peroxide in aqueous/goethite slurry, providing insights into its potential for water purification processes (Andreozzi, Caprio, & Marotta, 2002).

Chemical Synthesis and Analysis

  • Electrochemical Synthesis : Electrochemical oxidation of 3,4-Dihydroxybenzoic acid has been explored for the synthesis of new organic compounds, demonstrating its versatility in chemical synthesis (Nematollahi & Goodarzi, 2002).
  • Antioxidant Capacity Determination : 3,4-Dihydroxybenzoic acid has been used in electrochemical methods to determine antioxidant capacity, showcasing its role in analytical chemistry (Wang, Calas‐Blanchard, Cortina-Puig, Baohong, & Marty, 2009).

Biomedical Research

  • Cancer Research : Ethyl-3,4-Dihydroxybenzoate, a derivative of 3,4-Dihydroxybenzoic acid, has been studied for its effects on esophageal squamous cell carcinoma cells, indicating its potential application in cancer research (Han, Li, Sun, Zhou, Xu, & Zhao, 2014).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also classified as a combustible dust .

Future Directions

The production of 3,4-Dihydroxybenzoic acid is a relevant task owing to its pharmaceutical properties and its use as a precursor for subsequent synthesis of high-value-added chemicals . The 3,4-dihydroxybenzoic acid market size is forecast to reach US$657.8 million by 2027, after growing at a CAGR of 3.5% during 2022-2027 .

properties

IUPAC Name

3,4-dihydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,8-9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUVCSBJEUQKSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4
Record name protocatechuic acid
Source Wikipedia
URL https://en.wikipedia.org/wiki/Protocatechuic_acid
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4021212
Record name 3,4-Dihydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White to brownish solid; Discolored by air; [Merck Index], Solid, Light brown solid
Record name Protocatechuic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10998
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Protocatechuic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001856
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 3,4-Dihydroxybenzoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2297/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

18.2 mg/mL at 14 °C, Soluble, Soluble (in ethanol)
Record name 3,4-Dihydroxybenzoic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03946
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Protocatechuic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001856
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 3,4-Dihydroxybenzoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2297/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

0.0000021 [mmHg]
Record name Protocatechuic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10998
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

3,4-Dihydroxybenzoic acid

CAS RN

99-50-3
Record name Protocatechuic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Protocatehuic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dihydroxybenzoic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03946
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name protocatechuic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16631
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-Dihydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydroxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.509
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,4-DIHYDROXYBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36R5QJ8L4B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Protocatechuic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001856
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

221 °C
Record name 3,4-Dihydroxybenzoic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03946
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Protocatechuic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001856
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydroxybenzoic acid
Reactant of Route 2
3,4-Dihydroxybenzoic acid
Reactant of Route 3
3,4-Dihydroxybenzoic acid
Reactant of Route 4
3,4-Dihydroxybenzoic acid
Reactant of Route 5
3,4-Dihydroxybenzoic acid
Reactant of Route 6
3,4-Dihydroxybenzoic acid

Citations

For This Compound
12,400
Citations
F Guglielmi, C Luceri, L Giovannelli, P Dolara… - British Journal of …, 2003 - cambridge.org
The effect of 4-coumaric and 3,4-dihydroxybenzoic (protocatechuic) acid on the basal oxidative DNA damage of rat colonic mucosa in vivo was studied, relative to vitamin E. F344 rats …
Number of citations: 91 www.cambridge.org
JM Borah, J Sarma, S Mahiuddin - Colloids and Surfaces A …, 2011 - Elsevier
Adsorption kinetics and isotherms and the surface complexation of 3,4-dihydroxybenzoic acid (3,4-DHBA) and catechol at the α-alumina/electrolyte interface were investigated. The …
Number of citations: 76 www.sciencedirect.com
DJ Seo, KY Kim, RD Park, DH Kim, YS Han… - Microbial …, 2013 - Elsevier
In this study, the 3,4-dihydroxybenzoic acid (3,4-DHBA) from Terminalia nigrovenulosa bark (TNB) was purified and its in vitro nematicidal activity was investigated against Meloidogyne …
Number of citations: 85 www.sciencedirect.com
SM Golabi, D Nematollahi - Journal of Electroanalytical Chemistry, 1997 - Elsevier
Electrochemical oxidation of 3,4-dihydroxybenzoic acid (I) and 4-tert-butylcatechol (V) in the presence of 4-hydroxycoumarin (II) as nucleophile in aqueous solution has been studied …
Number of citations: 88 www.sciencedirect.com
BF Pfleger, Y Kim, TD Nusca… - Proceedings of the …, 2008 - National Acad Sciences
Petrobactin, a virulence-associated siderophore produced by Bacillus anthracis, chelates ferric iron through the rare 3,4-isomer of dihydroxybenzoic acid (3,4-DHBA). Most catechol …
Number of citations: 67 www.pnas.org
M Musa, WAW Ibrahim, FM Marsin, ASA Keyon… - Food chemistry, 2018 - Elsevier
Graphene-magnetite composite (G-Fe 3 O 4 ) was successfully synthesized and applied as adsorbent for magnetic solid phase extraction (MSPE) of two phenolic acids namely 4-…
Number of citations: 57 www.sciencedirect.com
HC Wu, ES Du Toit, CF Reinhardt, AM Rimando… - Plant Growth …, 2007 - Springer
Abstract Analysis of stem extracts identified large quantities of 3,4-dihydroxybenzoic acid and other similar phenolics. The exogenous application of 3,4-dihydroxybenzoic acid on …
Number of citations: 47 link.springer.com
JJ Sun, DM Zhou, HQ Fang, HY Chen - Talanta, 1998 - Elsevier
The electrochemical copolymerization of 3,4-dihydroxybenzoic acid (3,4-DHBA) and aniline was carried out at microdisk gold electrodes by means of cyclic voltammetric sweep. The …
Number of citations: 83 www.sciencedirect.com
R Andreozzi, V Caprio, R Marotta - Water Research, 2002 - Elsevier
The oxidation by H 2 O 2 of 3,4-dihydroxybenzoic acid (3,4-DHB) in aqueous/goethite slurry at varying operating conditions (catalyst load, temperature, pH, substrate and hydrogen …
Number of citations: 85 www.sciencedirect.com
M Mucciarelli, M Gallino, M Maffei, S Scannerini - Plant Biosystems, 2000 - Taylor & Francis
The influence of 3,4-dihydroxybenzoic acid (protocatechuic acid), a naturally occurring benzoic acid derivative, on tobacco (Nicotiana tabacum L.) cell and tissue cultures was examined…
Number of citations: 35 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.